tert-Butyl 3-cyanoindoline-1-carboxylate
Description
Significance of the Indoline (B122111) Heterocyclic Scaffold in Synthetic Chemistry
The indoline scaffold, characterized by a reduced pyrrole (B145914) ring fused to a benzene (B151609) ring, is a privileged structure in synthetic and medicinal chemistry. Its three-dimensional, non-planar geometry provides a distinct advantage over its aromatic counterpart, indole (B1671886), allowing for the precise spatial arrangement of substituents. This stereochemical richness is crucial for designing molecules that can selectively interact with biological targets.
The indoline framework is a common motif in a wide array of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. This natural prevalence has inspired synthetic chemists to develop numerous methods for the construction and functionalization of the indoline ring system. Consequently, indoline derivatives have found extensive applications in drug discovery, serving as the core of compounds with anticancer, antibacterial, antiviral, and antihypertensive properties. rsc.org
Beyond its role in medicinal chemistry, the indoline scaffold is a valuable building block in asymmetric synthesis. Chiral indoline derivatives can act as ligands for transition metal catalysts or as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. The inherent rigidity and defined conformational preferences of the indoline ring system are key to achieving high levels of stereocontrol in these applications.
Overview of tert-Butyl 3-cyanoindoline-1-carboxylate as a Versatile Synthetic Intermediate
While extensive research has been conducted on a variety of substituted indolines, detailed information specifically on This compound is not widely available in the public domain. However, based on the known reactivity of the indoline core and the functional groups it possesses, we can infer its potential as a versatile synthetic intermediate.
The structure of this compound incorporates several key features that make it an attractive tool for organic synthesis:
The Indoline Core: As discussed, this provides a robust and stereochemically defined platform for further chemical modifications.
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the nitrogen atom serves to modulate the reactivity of the indoline ring. It is a stable protecting group under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen.
The Cyano Group at the 3-Position: The nitrile functionality is a highly versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a variety of other functional groups. Its presence at the C3 position offers a strategic point for introducing molecular diversity.
The combination of these features suggests that this compound could be a valuable precursor for the synthesis of a wide range of more complex indoline derivatives with potential applications in various fields of chemistry.
Due to the limited specific data available for this compound, the following tables provide a generalized overview of the types of reactions and spectroscopic data that would be anticipated for such a compound, based on the well-established chemistry of related indoline and N-Boc protected systems.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitrile Hydrolysis | Acidic (e.g., H₂SO₄, H₂O, heat) or basic (e.g., NaOH, H₂O, heat) | 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid |
| Nitrile Reduction | Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) | tert-butyl 3-(aminomethyl)indoline-1-carboxylate |
| Boc-Deprotection | Strong acid (e.g., Trifluoroacetic acid in CH₂Cl₂) | 3-cyanoindoline |
Table 2: Anticipated Spectroscopic Data for this compound
| Spectroscopic Method | Key Anticipated Signals |
| ¹H NMR | Signals for the aromatic protons of the benzene ring, signals for the protons at the C2 and C3 positions of the pyrrolidine (B122466) ring, and a characteristic singlet for the nine protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbon of the cyano group. |
| IR Spectroscopy | A characteristic absorption band for the C≡N stretch of the nitrile group, a strong absorption for the C=O stretch of the carbamate (B1207046), and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns including the loss of the tert-butyl group or the entire Boc group. |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVWMKBJJXMMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Strategic Functional Group Interconversions of Tert Butyl 3 Cyanoindoline 1 Carboxylate
Transformations of the Cyano Group
The nitrile, or cyano, group is a versatile functional handle that can be converted into a range of other functionalities through several well-established chemical reactions. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org
Hydrolysis to Carboxylic Acid Derivatives
The cyano group can be hydrolyzed to a carboxylic acid, which is a common transformation for nitriles. chemistrysteps.comlibretexts.org This reaction can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. libretexts.orgchemistrysteps.com An intermediate amide is formed, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the nitrile nitrogen. libretexts.org
Nucleophilic attack by water. libretexts.org
Proton transfer. libretexts.org
Tautomerization of the resulting imidic acid to an amide. chemistrysteps.com
Further hydrolysis of the amide to the carboxylic acid. libretexts.org
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This process initially forms a carboxylate salt and ammonia. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic addition of a hydroxide ion to the nitrile carbon. libretexts.org
Protonation by water to yield an imidic acid. libretexts.org
Tautomerization to form an amide. libretexts.org
Further base-catalyzed hydrolysis of the amide to a carboxylate. libretexts.org
Applying these methods to tert-butyl 3-cyanoindoline-1-carboxylate would yield tert-butyl 3-carboxyindoline-1-carboxylate.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl, heat (reflux) | tert-Butyl 3-carboxyindoline-1-carboxylate | libretexts.org |
| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ workup | tert-Butyl 3-carboxyindoline-1-carboxylate | libretexts.org |
Nitrile Reduction Reactions to Aldehydes or Amines
The cyano group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to a primary amine (indoline-3-ylmethanamine derivative) can be effectively achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of hydride ions to the electrophilic nitrile carbon. libretexts.org An aqueous workup then protonates the resulting species to yield the primary amine. libretexts.org
For the partial reduction to an aldehyde (tert-butyl 3-formylindoline-1-carboxylate), a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. youtube.com The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H delivers a single hydride to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent acidic workup hydrolyzes this intermediate to the desired aldehyde. libretexts.orgyoutube.com
Another important method for converting carbonyls and imines to amines is reductive amination. This process involves the in-situ formation of an imine followed by its reduction. masterorganicchemistry.comlibretexts.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they are mild enough not to reduce the initial ketone or aldehyde but will reduce the intermediate iminium ion. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org
| Desired Product | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in THF or Et₂O 2. Aqueous workup | libretexts.orgchemistrysteps.com |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. DIBAL-H in Toluene or Hexane, low temp. (-78 °C) 2. Aqueous acid workup | youtube.com |
Nucleophilic Additions to the Nitrile Functionality
The electrophilic carbon of the nitrile group is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.org This reaction provides a powerful method for forming carbon-carbon bonds and synthesizing ketones. libretexts.org
The addition of an organometallic reagent to the nitrile forms an intermediate imine anion (as a magnesium or lithium salt). libretexts.org This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the nitrogen to form an imine, which is then readily hydrolyzed to a ketone. libretexts.org This two-step, one-pot procedure allows for the conversion of the cyano group of this compound into a keto group, for instance, yielding tert-butyl 3-acylindoline-1-carboxylates.
Other nucleophilic additions include the Blaise reaction, which uses organozinc nucleophiles, and the Pinner reaction, which involves the addition of alcohols. wikipedia.org
Participation in Cycloaddition and Ligation Chemistry (e.g., Click Chemistry)
The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net For instance, nitriles can react with azides to form tetrazoles, or with nitrones to form dihydroisoxazoles. researchgate.net
The term "click chemistry" describes a class of reactions that are rapid, efficient, and high-yielding, often proceeding under mild, biocompatible conditions. organic-chemistry.org The most famous example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the classic click reaction involves an alkyne, nitrile functionalities can also be involved in click-type ligation chemistry. For example, the reaction of 2-cyanobenzothiazole (CBT) with a 1,2-aminothiol (like an N-terminal cysteine residue) is a bio-orthogonal click reaction that proceeds rapidly under physiological conditions without a metal catalyst. iris-biotech.de This reaction forms a 4,5-dihydro-1,3-thiazole linkage. iris-biotech.de While not a direct cycloaddition, this demonstrates the utility of the cyano group in modern ligation strategies. The participation of the 3-cyanoindoline moiety in such reactions would depend on its reactivity and the specific conditions required for the chosen click chemistry protocol.
Reactions Involving the N-Protective (tert-Butoxycarbonyl) Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukthieme.de
Acid-Catalyzed Deprotection Methodologies (e.g., using Trifluoroacetic Acid)
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly employed for this purpose. commonorganicchemistry.combiocompare.com The reaction is usually fast and occurs at room temperature. fishersci.co.uk
The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This cleavage is favorable because it generates a stable tertiary carbocation, the tert-butyl cation, and carbamic acid, which subsequently decarboxylates to release the free amine and carbon dioxide. stackexchange.comacsgcipr.org The released tert-butyl cation can be scavenged by the counter-ion or deprotonated to form isobutylene (B52900) gas. stackexchange.comacsgcipr.org
A variety of acidic conditions can be used for Boc deprotection, allowing for tuning of the reaction's mildness to accommodate other acid-sensitive functional groups within the molecule. acsgcipr.orgreddit.com
| Reagent System | Typical Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours | Very common and effective. TFA is volatile and corrosive. commonorganicchemistry.combiocompare.com | commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | Often used as a solution (e.g., 4M in dioxane). fishersci.co.ukreddit.com | fishersci.co.uk |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temperature | Considered a milder, environmentally benign option. organic-chemistry.org | organic-chemistry.org |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Can offer chemoselectivity in the presence of other acid-labile groups. researchgate.net | researchgate.net |
Selective N-Functionalization Following Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the indoline (B122111) nitrogen of this compound is instrumental for modulating the reactivity of the heterocyclic system. Its removal is a key step that opens avenues for selective N-functionalization, allowing for the introduction of a wide array of substituents at the nitrogen atom. The deprotection is typically achieved under acidic conditions.
Once the Boc group is removed, the resulting 3-cyanoindoline possesses a secondary amine that is amenable to various N-functionalization reactions. These reactions are crucial for the synthesis of diverse indoline derivatives with potential applications in medicinal chemistry and materials science. Common N-functionalization strategies include alkylation, acylation, arylation, and sulfonylation.
For instance, the free amine can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. Acylation with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the nitrogen position. The choice of reaction conditions and reagents allows for precise control over the nature of the substituent introduced, thereby enabling the synthesis of a diverse library of N-functionalized 3-cyanoindoline derivatives.
Electrophilic and Nucleophilic Reactions on the Indoline Ring System
Substitutions on the Benzenoid Moiety of the Indoline
The benzenoid portion of the indoline ring in this compound is susceptible to electrophilic aromatic substitution reactions. The directing influence of the substituents on the ring governs the regioselectivity of these reactions. The Boc-protected amino group is an ortho, para-director, while the cyano group at the 3-position is a meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of electrophilic attack.
Common electrophilic aromatic substitution reactions that can be performed on the indoline ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration can introduce a nitro group onto the aromatic ring, which can then be further functionalized. youtube.com The conditions for these reactions must be carefully chosen to avoid cleavage of the acid-labile Boc protecting group.
The bulky tert-butyl group can sterically hinder attack at the ortho positions, leading to a preference for para-substitution. msu.edu The relative rates of substitution at the different positions are influenced by both the electronic and steric properties of the substituents. msu.edustackexchange.com
Functionalization at the C-2 Position of the Indoline Ring
Functionalization at the C-2 position of the indoline ring of this compound is a valuable strategy for introducing molecular complexity. The C-2 position is adjacent to the nitrogen atom and can be activated for various transformations.
One approach to C-2 functionalization involves deprotonation with a strong base to generate a nucleophilic carbanion, which can then react with various electrophiles. However, the presence of the electron-withdrawing cyano group at the C-3 position can influence the acidity of the C-2 protons.
Alternatively, transition metal-catalyzed C-H activation provides a powerful tool for the direct functionalization of the C-2 position. nih.govresearchgate.net Catalyst systems based on rhodium or iridium can facilitate the coupling of the C-2 position with various partners, such as diazo compounds, to introduce new functional groups with high regioselectivity. nih.govresearchgate.net The choice of catalyst and reaction conditions can be crucial in directing the functionalization to the desired position and avoiding side reactions. nih.govresearchgate.net
Metal-Catalyzed Coupling and Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and this compound can serve as a versatile building block in these transformations. doabooks.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net
The indoline scaffold can participate in cross-coupling reactions in several ways. If the benzenoid ring is functionalized with a halide or a triflate, it can act as an electrophilic partner in reactions such as Suzuki, Stille, and Heck couplings. nih.gov These reactions allow for the introduction of aryl, vinyl, or alkyl groups at specific positions on the aromatic ring.
Furthermore, after N-deprotection, the secondary amine of 3-cyanoindoline can undergo N-arylation or N-alkylation through palladium- or copper-catalyzed cross-coupling reactions. This provides a direct route to N-substituted indoline derivatives.
The development of new catalyst systems continues to expand the scope of metal-catalyzed cross-coupling reactions, enabling the use of a wider range of substrates and functional groups. nih.gov These advancements have made it possible to synthesize highly functionalized indoline derivatives that would be difficult to access through traditional methods.
Utility of Tert Butyl 3 Cyanoindoline 1 Carboxylate in Complex Molecule Synthesis
As a Chiral Building Block in Advanced Organic Synthesis
The inherent chirality of many biologically active molecules necessitates the development of synthetic strategies that can control the three-dimensional arrangement of atoms. tert-Butyl 3-cyanoindoline-1-carboxylate, when prepared in an enantiomerically enriched form, serves as a valuable chiral building block for the asymmetric synthesis of complex alkaloids and other natural products. nih.gov The strategic placement of the cyano group at the C3 position provides a handle for the diastereoselective introduction of new stereocenters.
The synthetic utility of chiral indolines is well-documented, and while specific examples detailing the diastereoselective reactions of this compound are not extensively reported in readily available literature, the principles of asymmetric induction using similar scaffolds are transferable. For instance, the reduction of the cyano group to a primary amine, followed by diastereoselective alkylation or acylation, can be influenced by a chiral catalyst or by the inherent chirality of the indoline (B122111) core if a chiral auxiliary is appended to the nitrogen.
Furthermore, the cyano group can be transformed into other functionalities that can participate in stereoselective bond-forming reactions. For example, hydrolysis to a carboxylic acid would allow for the formation of chiral amides or esters, which can then direct subsequent transformations. The true potential of enantiomerically pure this compound lies in its ability to serve as a foundational element upon which multiple stereocenters can be built in a controlled manner, paving the way for the efficient total synthesis of complex natural products.
Construction of Fused and Bridged Heterocyclic Systems
The indoline nucleus is a common motif in a variety of fused and bridged heterocyclic systems found in nature. This compound is an excellent starting material for the construction of such complex polycyclic architectures due to the versatile reactivity of both the indoline ring and the cyano group.
Cycloaddition reactions are a powerful tool for the rapid assembly of complex ring systems. The C2-C3 double bond of the corresponding indole (B1671886), which can be generated in situ from the indoline, or the nitrile group itself can participate in various cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions involving the indoline core can lead to the formation of fused pyrrolidino- and piperidino-indoline scaffolds. polimi.it The nitrile group, although generally less reactive as a dipolarophile or dienophile, can undergo cycloaddition under specific conditions, leading to the formation of fused nitrogen-containing heterocycles. nih.gov
Intramolecular cyclization reactions are another key strategy for building fused and bridged systems. Derivatives of this compound, where a reactive functional group is tethered to the nitrogen or the aromatic ring, can undergo intramolecular reactions with the cyano group or the indoline core to form new rings. For instance, an intramolecular Heck reaction could be employed to forge a new carbon-carbon bond between the aromatic ring and a tethered alkene, leading to a bridged system. Similarly, intramolecular nucleophilic attack on the cyano group by a suitably positioned nucleophile can lead to the formation of a fused heterocyclic ring.
The synthesis of spirocyclic indolines, a structural motif present in many alkaloids, can also be envisioned starting from this compound. researchgate.netbeilstein-journals.orgnih.govsemanticscholar.org Alkylation at the C3 position, followed by ring-closing metathesis or other cyclization strategies, can provide access to these architecturally complex molecules.
Precursor to Structurally Diverse Indoline Derivatives
The chemical versatility of this compound makes it a valuable precursor for a wide range of structurally diverse indoline derivatives. The transformations can be broadly categorized into reactions involving the cyano group and modifications of the indoline core.
Transformations of the Cyano Group:
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. researchgate.netnumberanalytics.comebsco.com
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org This amine can then be further functionalized, for example, by alkylation, acylation, or sulfonylation, to introduce a wide array of substituents.
Hydrolysis: Acidic or basic hydrolysis of the cyano group affords a carboxylic acid. ebsco.com This transformation is valuable for introducing a carboxyl functional group, which can then participate in esterification, amidation, or other acid-catalyzed reactions. Partial hydrolysis can also lead to the corresponding amide.
Organometallic Addition: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form, after hydrolysis, ketones. nih.gov This provides a route to 3-acylindoline derivatives.
Cycloaddition: As mentioned previously, the nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles upon reaction with azides.
Modifications of the Indoline Core:
The N-Boc protecting group offers stability during various transformations and can be readily removed under acidic conditions to liberate the free indoline nitrogen. This nitrogen can then be subjected to a variety of functionalization reactions.
N-Alkylation and N-Arylation: After deprotection, the secondary amine of the indoline ring can be alkylated or arylated using standard methods, such as reaction with alkyl halides or through palladium-catalyzed cross-coupling reactions.
Acylation and Sulfonylation: The indoline nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a diverse range of substituents.
Aromatic Substitution: The benzene (B151609) ring of the indoline core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce substituents at the 5- or 7-positions, further increasing the structural diversity of the resulting derivatives.
Below is an interactive data table summarizing some of the key transformations of this compound:
| Starting Material | Reagents and Conditions | Product Functional Group |
| This compound | 1. LiAlH4, THF; 2. H2O | 3-(Aminomethyl)indoline |
| This compound | 1. H2SO4, H2O, heat; 2. Neutralization | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid |
| This compound | 1. RMgBr, Et2O; 2. H3O+ | 3-Acylindoline |
| This compound | 1. TFA, CH2Cl2; 2. R-X, Base | 1-Alkyl-3-cyanoindoline |
Table 1: Selected Transformations of this compound
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its utility spans from being a potential chiral precursor for the asymmetric synthesis of complex molecules to a robust platform for the construction of intricate fused, bridged, and spirocyclic heterocyclic systems. The dual reactivity of the indoline core and the cyano group allows for a myriad of chemical transformations, making it an ideal starting material for the generation of diverse libraries of indoline derivatives. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of synthetic innovation.
Computational Chemistry and Theoretical Studies of Tert Butyl 3 Cyanoindoline 1 Carboxylate
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface.
For a molecule like tert-butyl 3-cyanoindoline-1-carboxylate, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape are calculated. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography for validation. For instance, studies on related indole (B1671886) derivatives have shown excellent correlation between DFT-calculated geometries and those determined experimentally. researchgate.netresearchgate.net In one study of a complex indole derivative, the calculated bond lengths for the aromatic rings were found to be between 1.356(2) and 1.451(2) Å, closely matching experimental values. researchgate.net
Conformational analysis is also crucial, especially due to the flexible tert-butyl group. Potential Energy Surface (PES) scans are performed by systematically rotating specific bonds (e.g., the C-N bond of the carbamate) to identify the most stable rotamers (conformational isomers). A PES scan for a similar heterocyclic compound, chromone-3-carboxylic acid, identified two minimum energy structures, representing the most stable conformers of the molecule. nih.gov This type of analysis reveals the molecule's preferred shape in different environments, which influences its physical properties and biological interactions.
Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Related Heterocyclic Compound (Chromone-3-Carboxylic Acid)
| Parameter | Bond | Theoretical (DFT/B3LYP) | Experimental (XRD) nih.gov |
|---|---|---|---|
| Bond Length | C1–C2 | 1.38 Å | 1.37 Å |
| Bond Length | C2–C3 | 1.40 Å | 1.39 Å |
| Bond Length | C3–C4 | 1.39 Å | 1.39 Å |
| Bond Angle | C1-C2-C3 | 120.2° | 120.1° |
Note: Data presented is for Chromone-3-Carboxylic Acid as a representative example of how theoretical and experimental data are compared.
Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with others. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it the site for reactions with electrophiles. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for reactions with nucleophiles. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, which influences its color and photochemical properties. researchgate.net For related quinoline-based derivatives, the HOMO-LUMO energy gap was calculated to be 5.614 eV, providing insight into their electronic stability and optical characteristics. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide another layer of analysis. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylate and the nitrogen of the cyano group, identifying them as likely sites for electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for a Quinoline (B57606) Derivative
| Parameter | Energy (eV) researchgate.net |
|---|---|
| HOMO | -6.891 |
| LUMO | -1.277 |
Note: Data is for a representative quinoline derivative to illustrate the application of FMO theory.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena in Related Nitrogen-Containing Heterocycles
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is common in molecules containing both donor and acceptor moieties connected by a π-conjugated system, and it is fundamental to the function of many organic materials used in electronics and photonics.
While direct ICT studies on this compound are scarce, research on analogous structures provides significant insight. For example, quantum-chemical calculations on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), which also features a tert-butyl group and a cyano group on a nitrogen-containing ring, have been performed. nih.govresearchgate.net These calculations revealed that the molecule adopts a twisted conformation in its ground state. Upon excitation, it can move to an even more twisted conformation, which facilitates an ICT state and is responsible for an anomalous fluorescence band. nih.gov This process is often referred to as Twisted Intramolecular Charge Transfer (TICT). nih.gov The large tert-butyl group was found to promote this process by making a planar conformation energetically unfavorable. nih.gov Similar phenomena involving visible-light-induced charge transfer have also been observed in indole-tethered systems. rsc.org
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a detailed reaction mechanism can be constructed. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate.
For reactions involving indole derivatives, such as the nitration of tert-butyl 1H-indole-1-carboxylate, DFT calculations have been used to map the complete reaction pathway. nih.gov These studies compute the Gibbs free energies of all transition states and intermediates, allowing researchers to identify the rate-determining step and understand the reaction's regioselectivity. nih.gov In another complex reaction involving the aminoalkenylation of indoles, calculations revealed a post-transition state bifurcation, where a single transition state leads to two different intermediates, a phenomenon that controls the final product ratio. pku.edu.cn
These calculations provide a level of mechanistic detail that is often difficult or impossible to obtain through experimental means alone. They can explain why certain products are formed, predict the effects of catalysts, and guide the optimization of reaction conditions.
Table 3: Calculated Activation Free Energies for the Nitration of tert-Butyl 1H-indole-1-carboxylate
| Reaction Step | Species | Relative Free Energy (kcal/mol) nih.gov |
|---|---|---|
| Reactants to TS1 | Transition State 1 | +15.9 |
| Intermediate 1 to TS2 | Transition State 2 | +13.2 |
Note: Energies are relative to the preceding stable species on the calculated reaction pathway.
Spectroscopic Property Prediction and Interpretation for Research Applications
Computational methods are widely used to predict various spectroscopic properties, which aids in the characterization and identification of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted shifts are typically compared to experimental values (often using a standard like TMS), and a good correlation confirms the proposed molecular structure. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. Because theoretical calculations often overestimate vibrational frequencies, the results are typically multiplied by a scaling factor to better match experimental data. Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes (e.g., C-H stretch, C=O stretch) to the calculated frequencies. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. researchgate.net The calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength (λmax) and intensity of absorption bands in a UV-Vis spectrum. This analysis provides direct insight into the electronic structure, often correlating with the HOMO-LUMO gap.
Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Molecule
| Proton | Experimental Shift (ppm) researchgate.net | Calculated Shift (ppm) researchgate.net |
|---|---|---|
| H1 | 7.85 | 7.92 |
| H2 | 7.42 | 7.51 |
| H3 | 7.21 | 7.30 |
Note: Data presented is for a representative azocino[4,3-b]indole core structure to illustrate the methodology.
Advanced Spectroscopic and Analytical Techniques for Research on Tert Butyl 3 Cyanoindoline 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For tert-butyl 3-cyanoindoline-1-carboxylate, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the indoline (B122111) ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The multiplicity and coupling constants of these signals would reveal their substitution pattern on the benzene (B151609) ring. The protons of the indoline core, specifically at the 2 and 3 positions, would provide key structural information. The methine proton at the C3 position, being adjacent to the cyano group, would likely appear as a distinct multiplet. The methylene (B1212753) protons at the C2 position would also exhibit characteristic shifts and couplings. The most upfield and prominent signal would be a singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically found around 1.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) would be observed significantly downfield. The aromatic carbons would appear in the 120-150 ppm range, while the sp³ hybridized carbons of the indoline ring and the tert-butyl group would be found at higher field. The carbon of the cyano group would have a characteristic chemical shift in the nitrile region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.
Stereochemical Elucidation: As this compound possesses a stereocenter at the C3 position, it can exist as a racemic mixture of enantiomers. While standard NMR in an achiral solvent would not distinguish between enantiomers, chiral resolving agents or chiral solvating agents could be used to induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the NMR spectrum. This would allow for the determination of enantiomeric excess.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| C3-H | 3.5 - 4.5 | m |
| C2-H₂ | 3.0 - 4.0 | m |
| tert-Butyl-H | ~1.5 | s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (carbamate) | 150 - 160 |
| Aromatic-C | 120 - 150 |
| C (cyano) | 115 - 125 |
| C (tert-butyl quaternary) | ~80 |
| C3 | 30 - 40 |
| C2 | 40 - 50 |
| C (tert-butyl methyl) | ~28 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its molecular formula, C₁₄H₁₆N₂O₂.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group as a stable carbocation (C₄H₉⁺, m/z 57) or the loss of isobutylene (B52900) (C₄H₈, 56 Da), followed by the loss of carbon dioxide (CO₂, 44 Da). doaj.org The fragmentation pattern of the indoline ring would also provide valuable structural information. The molecular ion peak [M]⁺ might be observed, along with prominent fragment ions corresponding to [M-C₄H₈]⁺, [M-Boc]⁺, and further fragmentation of the indoline core. doaj.org
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [M]⁺ | 244 |
| [M-C₄H₈]⁺ | 188 |
| [M-Boc]⁺ | 143 |
| [C₄H₉]⁺ | 57 |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and stereochemistry in the solid state. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of a suitable crystalline derivative would be highly informative.
A successful crystallographic analysis would confirm the connectivity of the atoms, the planarity of the indoline ring system, and the conformation of the Boc protecting group. For a chiral derivative, the absolute stereochemistry could be determined. The crystal packing would reveal intermolecular interactions such as hydrogen bonding or π-stacking.
Advanced Chromatographic Methods (e.g., HPLC, GC) for Isomer Separation and Purity Profiling
Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. A UV detector would be suitable for detection due to the chromophoric nature of the indoline ring.
For the separation of the enantiomers, chiral HPLC would be necessary. This would involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The relative areas of these peaks would allow for the precise determination of the enantiomeric excess.
Gas Chromatography (GC): Gas chromatography could also be used for purity analysis, provided that this compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would likely be employed. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing both retention time and mass spectral data for the compound and any impurities.
Interactive Data Table: Summary of Analytical Techniques
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, stereochemistry (with chiral aids) |
| ¹³C NMR | Carbon skeleton, functional groups |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern |
| X-ray Crystallography | Definitive 3D structure, stereochemistry, intermolecular interactions |
| HPLC | Purity assessment, separation of non-volatile impurities |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess |
| GC/GC-MS | Purity assessment for volatile compounds, impurity identification |
Challenges and Future Perspectives in Research on Tert Butyl 3 Cyanoindoline 1 Carboxylate
Development of More Efficient, Selective, and Sustainable Synthetic Routes
The synthesis of functionalized indolines, including tert-butyl 3-cyanoindoline-1-carboxylate, faces ongoing challenges related to efficiency, selectivity, and sustainability. Historically, the preparation of indolines often involved the reduction of corresponding indole (B1671886) precursors, a method that can require harsh reagents, high pressures, or strongly acidic conditions. nih.gov Modern synthetic chemistry is moving towards greener and more elegant solutions.
Challenges in Current Synthetic Approaches:
Harsh Conditions: Traditional methods often employ non-catalytic, stoichiometric reagents that are environmentally taxing and may not be compatible with sensitive functional groups.
Regio- and Stereoselectivity: The introduction of substituents at the C3 position, particularly the creation of a chiral center, remains a significant challenge. Achieving high enantioselectivity is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. acs.orgorganic-chemistry.org
Future Perspectives and Methodologies: The future development of synthetic routes will focus on catalytic and environmentally benign methods. jsynthchem.comjsynthchem.comresearchgate.net Transition metal catalysis has emerged as a powerful tool for constructing the indoline (B122111) core. acs.org
Catalytic C-H Functionalization: Palladium-catalyzed intramolecular amination of C(sp²)-H bonds provides a direct route to the indoline ring under mild conditions. organic-chemistry.org Similarly, cobalt- and iron-catalyzed methods are being developed that utilize inexpensive, earth-abundant metals. nih.govacs.orgnih.govnih.gov
Asymmetric Catalysis: The development of enantioselective methods, such as Brønsted acid-catalyzed transfer hydrogenations of 3H-indoles, offers a metal-free pathway to optically active indolines with high enantioselectivities. acs.orgorganic-chemistry.org Copper-hydride catalyzed methods also show great promise for producing highly functionalized, cis-2,3-disubstituted indolines. organic-chemistry.org
Sustainable and Green Chemistry: Future routes will increasingly employ sustainable practices, such as using electrochemical synthesis to avoid harsh oxidants, or employing reusable magnetic nanoparticle catalysts. researchgate.netrsc.org The ideal synthesis would be a one-pot process from readily available starting materials, using a non-toxic catalyst in a green solvent. rsc.orgglobethesis.com
Table 1: Comparison of Modern Catalytic Strategies for Indoline Synthesis
| Catalytic System | Key Features | Advantages | Challenges/Future Work |
|---|---|---|---|
| Palladium Catalysis | Intramolecular C-H amination; Tandem reactions. organic-chemistry.orgnih.gov | High efficiency, mild conditions, good functional group tolerance. | Catalyst cost and removal; exploring broader substrate scopes. |
| Cobalt Catalysis | Radical-mediated C-H activation/rebound mechanism. nih.govnih.govresearchgate.net | Uses inexpensive, earth-abundant metal; novel reactivity. | Requires specific precursors (e.g., N-tosylhydrazones); expanding to other reaction types. |
| Copper/Iron Catalysis | One-pot iodination and N-arylation. acs.orgacs.orgnih.gov | Cost-effective metals; simple and effective one-pot process. | Optimizing catalyst loading and reaction times; enhancing regioselectivity. |
| Asymmetric Organocatalysis | Chiral Brønsted acid-catalyzed transfer hydrogenation. acs.orgorganic-chemistry.org | Metal-free; high enantioselectivities; mild conditions. | Limited to specific indole precursors (3H-indoles); broadening substrate compatibility. |
| Photoredox Catalysis | Nickel/photoredox dual catalysis for radical-mediated cyclization. organic-chemistry.org | High regioselectivity; operates under mild light-induced conditions. | Requires specific iodo-precursors; managing potential side reactions. |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
This compound possesses several reactive sites: the N-Boc protecting group, the aromatic ring, and the cyano group at the stereogenic C3 position. While the reactivity of each functional group is individually understood, their interplay within the indoline scaffold offers opportunities for novel transformations.
Current Understanding of Reactivity:
The C2-C3 bond of the parent indole nucleus is known to participate in cycloaddition reactions, but this reactivity is diminished in the saturated indoline core. researchgate.net
The cyano group can be hydrolyzed, reduced to an amine, or converted to a tetrazole, providing a handle for further diversification.
The N-Boc group protects the nitrogen but can be removed to allow for N-alkylation or N-arylation.
Future Research Directions:
Dearomative Cycloadditions: While challenging for an indoline, exploring cycloaddition reactions with precursors like 3-alkenylindoles could lead to complex fused ring systems such as cyclohepta[b]indoles. acs.org Photocatalyzed (3+2) cycloadditions represent a modern approach to creating densely functionalized indolines from indole precursors. nih.gov
Domino and Cascade Reactions: Designing multi-step, one-pot reactions starting from this compound could rapidly build molecular complexity. For instance, a reaction could involve transformation of the cyano group followed by an intramolecular cyclization onto the benzene (B151609) ring.
Stereoselective Transformations: The chiral center at C3 could be used to direct subsequent reactions on the molecule, allowing for diastereoselective synthesis of more complex structures. Research into how the existing stereocenter influences the reactivity of the cyano group or functionalization at other positions is an underexplored area.
Computational Design of New Indoline Derivatives with Tailored Reactivity or Selectivity
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery for designing and evaluating new molecules before their synthesis. The indoline scaffold is an excellent candidate for such approaches due to its frequent appearance in bioactive compounds. nih.govnih.gov
Current Applications of Computational Methods:
Molecular Docking: This technique is widely used to predict the binding affinity and orientation of indoline derivatives within the active site of a biological target, such as an enzyme or receptor. thesciencein.orgnih.govtandfonline.comajchem-a.comfrontiersin.org Studies have used docking to design novel indoline-based compounds as potential antimicrobial agents by targeting DNA gyrase B or as anticancer agents. nih.govtandfonline.com
Pharmacophore Modeling: Identifying the key structural features of the indoline scaffold responsible for its biological activity allows for the rational design of new compounds with improved properties.
ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules, helping to prioritize candidates with favorable drug-like profiles. ajchem-a.commdpi.com
Future Perspectives in Computational Design:
Designing for Selectivity: Computational studies can be employed to design derivatives of this compound that selectively bind to a specific target over others, which is crucial for minimizing off-target side effects. For example, designing ligands that are selective for specific G protein-coupled receptor subtypes. nih.gov
Predicting Reactivity: Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and predict the regioselectivity of synthetic transformations, aiding in the development of more efficient routes to novel derivatives. acs.orgnih.gov
Machine Learning and AI: Advanced computational models could be trained on existing data for indole and indoline derivatives to predict the biological activity of novel, unsynthesized compounds, thereby accelerating the discovery process.
Table 2: Examples of Computationally Designed Indole/Indoline Scaffolds and Their Targets
| Compound Class | Biological Target | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Indoline Derivatives | DNA Gyrase B (Antibacterial) | Molecular Docking, MD Simulation | Designed derivatives showed stronger binding affinity (-9.02 kcal/mol) than the parent indoline (-6.43 kcal/mol). | nih.gov |
| Indoline Spiro Derivatives | Tyrosine Kinase (Anticancer) | Molecular Docking | Docking results validated NCI findings of anticancer activity for synthesized compounds. | tandfonline.com |
| 3-Ethyl-1H-Indole Derivatives | COX-2 (Anti-inflammatory) | Molecular Docking | Synthesized compounds had predicted binding affinities (-11.35 kcal/mol) superior to the reference drug meloxicam (B1676189) (-6.89 kcal/mol). | ajchem-a.com |
| Indole-based Hybrids | Target Proteins (Antimicrobial) | Molecular Docking | In silico docking helped elucidate the plausible mechanism of action for newly synthesized antimicrobial candidates. | frontiersin.org |
Expanding Synthetic Utility in Underexplored Chemical Space and Target Synthesis
The concept of "chemical space" refers to the vast ensemble of all possible molecules. A key goal in drug discovery is to synthesize and explore novel regions of this space to find compounds with new biological activities. nih.gov Functionalized building blocks like this compound are ideal starting points for this exploration. nih.govmtroyal.caresearchgate.net
Current Role in Synthesis:
Privileged Scaffold: The indole/indoline core is considered a "privileged scaffold" because it is capable of binding to a wide range of biological targets. nih.govnih.govresearchgate.net
Building Block: Simple, functionalized indolines serve as intermediates in the total synthesis of complex natural products and pharmaceutical agents. rsc.orgresearchgate.net
Future Perspectives:
Diversity-Oriented Synthesis (DOS): Using this compound as a starting point, DOS strategies can be employed to generate libraries of skeletally diverse compounds. This involves transforming the initial core into a wide variety of different three-dimensional structures, which can then be screened for biological activity. researchgate.net
Fragment-Based Drug Discovery (FBDD): The indoline core can be used as a central fragment to which other chemical moieties are attached to build potent and selective drug candidates. The cyano and Boc-protected amine functionalities provide orthogonal handles for such modifications.
Synthesis of Complex Natural Products: The strategic use of chiral, functionalized indolines as key intermediates will continue to be vital in the efficient total synthesis of complex indole alkaloids, which often possess potent biological activities. rsc.org The development of novel methods to incorporate this specific building block will enable the synthesis of previously inaccessible natural product analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-cyanoindoline-1-carboxylate, and how are reaction conditions optimized?
- The compound is typically synthesized via nucleophilic substitution or esterification reactions. A conventional method involves reacting 3-cyanoindoline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane . Microwave-assisted synthesis can reduce reaction times (from 12 hours to 30 minutes) and improve yields (from 65% to 85%) by enabling uniform heating . Optimization parameters include solvent polarity, catalyst loading, and temperature gradients.
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- NMR (¹H, ¹³C) confirms functional groups and regiochemistry, with characteristic shifts for the tert-butyl group (~1.3 ppm in ¹H NMR) and cyano group (~110-120 ppm in ¹³C NMR). X-ray diffraction (XRD) resolves crystal packing and bond angles, often refined using SHELX software for high-precision atomic coordinates . FT-IR identifies the carbonyl stretch (~1700 cm⁻¹) and C≡N vibration (~2200 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- It serves as a scaffold for drug discovery, particularly in designing kinase inhibitors and protease modulators. The tert-butyl group enhances lipophilicity, while the cyano moiety enables hydrogen bonding with biological targets like ATP-binding pockets . Preclinical studies highlight its role in optimizing pharmacokinetic properties (e.g., metabolic stability) .
Q. What safety precautions are recommended for handling this compound?
- Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy. Store at 2–8°C in airtight containers. Toxicity data are limited, but structural analogs suggest moderate ecotoxicity, requiring proper waste disposal .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity. Catalyst screening : Pd/C or CuI accelerates cyanation reactions. Byproduct analysis : LC-MS identifies intermediates, guiding stepwise purification. For example, column chromatography with hexane/ethyl acetate (4:1) isolates the target compound at >98% purity .
Q. How are contradictions in spectral data resolved during structural validation?
- Discrepancies in NMR or XRD data may arise from tautomerism or crystal polymorphism. Dynamic NMR experiments (variable-temperature ¹H NMR) detect equilibrium shifts, while Hirshfeld surface analysis maps intermolecular interactions in different polymorphs . Cross-validation with computational models (DFT-optimized geometries) resolves ambiguities .
Q. What computational methods are used to predict reactivity and binding affinity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model ligand-protein interactions, with binding free energies estimated via MM-PBSA. For example, the cyano group’s electrostatic potential correlates with inhibitory activity against CYP450 enzymes .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Bioisosteric replacement : Substituting the tert-butyl group with trifluoromethyl (logP reduction) or the cyano group with nitro (electron-withdrawing effect) alters activity . Pharmacophore mapping identifies critical interactions; e.g., maintaining a 5-Å distance between the cyano group and indoline nitrogen improves target engagement .
Q. What strategies enable selective functionalization of the indoline core?
- Directed ortho-metalation : LDA (lithium diisopropylamide) directs substitution to the 5-position . Protection/deprotection : Boc groups shield the indoline nitrogen, enabling regioselective bromination at the 3-position . Microwave-assisted Sonogashira coupling introduces alkynyl groups without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
